2-(1H-1,2,4-triazol-3-yl)benzoic acid is a compound that features a triazole ring attached to a benzoic acid moiety. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of the triazole group is significant, as it often enhances biological activity and solubility in various organic solvents.
This compound can be synthesized through various chemical reactions, which typically involve the introduction of the triazole group into the benzoic acid framework. The synthesis methods have been documented in several scientific studies and patents, highlighting different approaches to achieve this compound efficiently.
2-(1H-1,2,4-triazol-3-yl)benzoic acid belongs to a class of compounds known as heterocyclic aromatic compounds. Specifically, it is categorized as a benzoic acid derivative due to the carboxylic acid functional group (-COOH) attached to the benzene ring. The triazole component classifies it further as a nitrogen-containing heterocycle.
The synthesis of 2-(1H-1,2,4-triazol-3-yl)benzoic acid can be accomplished through several methods:
The synthesis typically requires specific reagents such as bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium or copper salts). Reaction conditions such as temperature and time are critical for optimizing yield and selectivity.
The molecular structure of 2-(1H-1,2,4-triazol-3-yl)benzoic acid consists of:
The molecular formula for 2-(1H-1,2,4-triazol-3-yl)benzoic acid is C_9H_8N_4O_2. Its molecular weight is approximately 192.19 g/mol. The compound exhibits characteristic peaks in NMR and mass spectrometry that confirm its structure.
The compound can participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control and the presence of catalysts or solvents to facilitate the desired transformations efficiently.
The mechanism of action for 2-(1H-1,2,4-triazol-3-yl)benzoic acid primarily revolves around its biological activity:
In vitro studies have demonstrated that certain derivatives possess significant inhibitory activity against cancer cell lines with IC50 values indicating potency comparable to established chemotherapeutics.
2-(1H-1,2,4-triazol-3-yl)benzoic acid finds applications in various fields:
Classical synthetic routes to 2-(1H-1,2,4-triazol-3-yl)benzoic acid derivatives predominantly rely on cyclocondensation reactions and transition metal-catalyzed cross-coupling. A fundamental approach involves the reaction of anthranilic acid derivatives with aminoguanidine salts under dehydrating conditions. For instance, ortho-substituted benzoic acids undergo cyclization with aminoguanidine bicarbonate at elevated temperatures (160–185°C) to form the triazole ring, though this method suffers from moderate yields (60–75%) due to competing decarboxylation and regioisomer formation [2] [3]. Alternatively, copper-catalyzed Ullmann-type coupling between 2-halobenzoic acids (iodo or bromo) and pre-formed 1,2,4-triazoles offers improved regioselectivity. The patent EP3619199B1 discloses a scalable process using 2-bromobenzoic acid derivatives, CuI catalysts, and trans-N,N'-dimethylcyclohexane-1,2-diamine ligands in dioxane at 100°C, achieving >90% conversion with <6% N1-regioisomer contamination [1]. Purification challenges are addressed through potassium salt crystallization, where the target compound precipitates in >99% regioisomeric purity after acidification [1].
Table 1: Traditional Synthesis Methods for Triazole-Benzoic Acid Hybrids
Starting Material | Conditions | Catalyst/Ligand | Yield (%) | Regioselectivity (N2:N1) |
---|---|---|---|---|
2-Iodobenzoic Acid + 1H-1,2,4-triazole | DMF, 120°C, 24 h | CuI, Cs₂CO₃ | 60–70 | 85:15 |
2-Bromobenzoic Acid + 1H-1,2,4-triazole | Dioxane, 100°C, 12 h | CuI, trans-DMCHD, K₃PO₄ | 85–92 | 94:6 |
Anthranilic Acid + Aminoguanidine Bicarbonate | Ethanol, reflux, 48 h | HCl (catalytic) | 65–75 | N/A |
Methyl 2-formylbenzoate + Aminoguanidine | Methanol, 60°C, 8 h | NH₄OAc (oxidant) | 70–80 | N/A |
Solid-phase techniques and crystallization-driven purification are critical for obtaining regioisomerically pure triazole-benzoic acid derivatives. The potassium salt of 2-(2H-[1,2,3]triazol-2-yl)benzoic acid exemplifies this approach: treatment of the crude acid with potassium tert-butoxide in tetrahydrofuran (THF) induces selective crystallization of the potassium salt, leaving N1-regioisomers in solution. This method achieves >99.5% purity after salt break and recrystallization [1]. X-ray powder diffraction (XRPD) confirms distinct crystalline forms, with characteristic peaks at 2θ = 5.6°, 11.2°, and 16.8° for Form A and 6.0°, 12.1°, and 18.3° for Form B, providing fingerprints for polymorph identification [1]. Solid-liquid separation techniques (filtration, centrifugation) further enhance yield (up to 95%) while minimizing chromatographic purification, rendering the process industrially viable [1]. For 1,2,4-triazole analogs, sodium salt formation in THF/water mixtures followed by acidification yields crystalline products with melting points of 174–176°C, confirming high purity [1].
Microwave irradiation significantly optimizes triazole-benzoic acid synthesis by reducing reaction times from hours to minutes and improving regioselectivity. A key advancement involves the cyclocondensation of carboxylic acids with aminoguanidine bicarbonate in sealed vessels under controlled microwave conditions (150–180°C, 15–30 min), achieving yields of 80–92% for aliphatic and aromatic substrates [2]. This method prevents volatilization of low-molecular-weight acids (e.g., acetic acid) and suppresses side products like diacylhydrazines. For C–N coupling, microwave-assisted Ullmann reactions using CuI/N,N'-dimethylcyclohexane-1,2-diamine in DMF at 150°C for 20 minutes furnish 2-(2H-1,2,3-triazol-2-yl)benzoic acid in 95% yield—a 30% improvement over conventional heating [5]. Parameter optimization reveals that temperatures >160°C and catalytic DMAP (10 mol%) are crucial for efficient ring closure in triazole formation, reducing reaction times from 36 hours to 30 minutes [6].
Table 2: Microwave Optimization Parameters for Triazole Synthesis
Reaction Type | Microwave Conditions | Additive | Time | Yield (%) | Conventional Yield (%) |
---|---|---|---|---|---|
Cyclocondensation (Acid + Aminoguanidine) | 160°C, sealed vial, 300 W | None | 30 min | 80–92 | 60–75 (48 h) |
C–N Coupling (2-Iodobenzoic Acid + Triazole) | 150°C, DMF, 350 W | CuI, DMCHD | 20 min | 95 | 65 (24 h) |
N-Guanidinophthalimide Cyclization | 160°C, piperidine (1.2 eq), 400 W | DMAP (10 mol%) | 30 min | 50 | 18 (36 h) |
The carboxylic acid and triazole N2 positions serve as handles for diversification into pharmacologically relevant hybrids. Key strategies include:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9